5a-Pregane-3b,6a,20b-triol
CAS No.:
Cat. No.: VC17978160
Molecular Formula: C21H36O3
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H36O3 |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (3S,5S,6S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
| Standard InChI | InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |
| Standard InChI Key | SWHHMTKXNOSPLE-BNFWUTEXSA-N |
| Isomeric SMILES | C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |
Introduction
Chemical and Structural Characteristics of 5a-Pregane-3b,6a,20b-triol
Molecular Architecture
The steroid nucleus of 5a-Pregane-3b,6a,20b-triol consists of three hexagonal carbon rings (A, B, C) and one pentagonal ring (D), with hydroxyl groups at positions 3β, 6α, and 20β. The stereochemistry of these groups—β (equatorial) at C3 and C20 and α (axial) at C6—influences its solubility and receptor-binding affinity. The IUPAC name, (3S,5S,6S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol, reflects its chiral centers and substituent orientations.
Data Table: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.5 g/mol, 334.49 g/mol |
| IUPAC Name | (3S,5S,6S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-... |
| Standard InChI | InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)... |
| CAS Number | Not publicly disclosed |
Discrepancies in reported molecular weights (336.5 vs. 334.49 g/mol) may stem from isotopic variations or measurement methodologies.
Synthesis and Purification Strategies
Laboratory Synthesis
5a-Pregane-3b,6a,20b-triol is synthesized via multi-step organic reactions, often starting from cholesterol or other steroid precursors. Key steps include:
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Hydroxylation: Introduction of hydroxyl groups via oxidation or enzymatic catalysis.
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Stereochemical Control: Use of chiral catalysts to ensure correct β/α orientations.
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Purification: High-performance liquid chromatography (HPLC) or column chromatography to isolate the triol from byproducts.
Industrial-scale production remains limited, with most suppliers synthesizing the compound in small batches for research.
Mechanism of Action and Receptor Interactions
Estrogen Receptor Beta (ERβ) Modulation
Structural analogs like 5a-androstane-3β,17β-diol (3β-Adiol) bind ERβ to regulate cell proliferation in prostate and breast tissues . 5a-Pregane-3b,6a,20b-triol’s hydroxyl groups may facilitate similar interactions, potentially inhibiting androgen receptor (AR) pathways by competing with dihydrotestosterone (DHT) . In prostate cancer models, ERβ activation by steroid metabolites suppresses tumor growth, suggesting a therapeutic niche for this compound .
Enzymatic Interactions
The compound’s hydroxyl groups enable participation in redox reactions, particularly in liver microsomes where cytochrome P450 enzymes metabolize steroids. Such interactions could influence its bioavailability and half-life in vivo.
Applications in Biomedical Research
Hormone-Related Therapeutics
Preliminary studies posit 5a-Pregane-3b,6a,20b-triol as a candidate for:
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Prostate Cancer: ERβ-mediated inhibition of AR signaling, reducing tumor proliferation .
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Neuroprotection: Steroid derivatives show promise in mitigating neuronal damage in stroke models, though direct evidence is lacking .
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Metabolic Disorders: Modulation of glucocorticoid receptors to manage insulin resistance.
Pharmacological Challenges
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